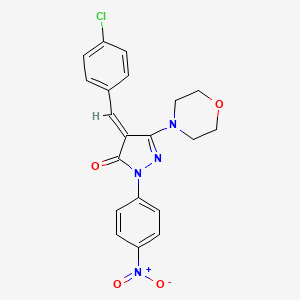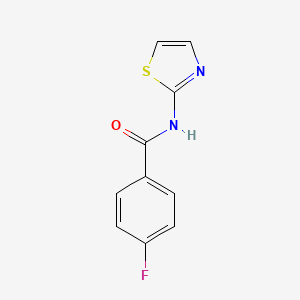![molecular formula C21H17N3O6S B15014959 4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014959.png)
4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes a sulfonyl hydrazone group and a nitrophenyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-methylphenyl sulfonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Nitration: The hydrazone intermediate is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrophenyl hydrazone with benzoic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives or substituted benzoates.
Scientific Research Applications
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonyl hydrazone group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl benzoate moiety can also contribute to the compound’s activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOIC ACID
- METHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOATE
- ETHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOATE
Uniqueness
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl hydrazone and nitrophenyl benzoate groups allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C21H17N3O6S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C21H17N3O6S/c1-15-7-10-18(11-8-15)31(28,29)23-22-14-16-9-12-20(19(13-16)24(26)27)30-21(25)17-5-3-2-4-6-17/h2-14,23H,1H3/b22-14+ |
InChI Key |
WUTDVAHJDNXTLR-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)
![(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)

![propan-2-yl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15014891.png)
![2,2'-[(1E,6E)-3,5-dioxa-2,6-diazahepta-1,6-diene-1,7-diyl]diphenol](/img/structure/B15014903.png)
![2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15014905.png)

![N-[(1Z)-3-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15014923.png)
![(9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]-9H-indeno[2,1-c]pyridine](/img/structure/B15014930.png)
![methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate](/img/structure/B15014934.png)
![(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15014937.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014952.png)
![N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide](/img/structure/B15014967.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15014968.png)
